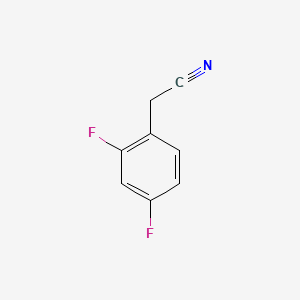

2,4-Difluorophenylacetonitrile

描述

属性

IUPAC Name |

2-(2,4-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAOESUOSOGZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215856 | |

| Record name | (2,4-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-35-9 | |

| Record name | 2,4-Difluorophenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-difluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU758G7CQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Aromatic Substitution Method

This method involves the selective substitution of hydrogen atoms on an aromatic ring with fluorine atoms, followed by the introduction of a nitrile group.

- Starting Material: Begin with phenylacetonitrile or a similar aromatic compound.

- Fluorination: Use fluorinating agents such as elemental fluorine or HF/pyridine to introduce fluorine atoms at the desired positions (2,4).

- Reaction Conditions: Conduct the reaction under controlled temperatures (60–80°C) in polar aprotic solvents like DMF to enhance solubility and reactivity.

- Purification: The product is purified using steam distillation followed by benzene extraction and vacuum rectification.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Accelerates kinetics |

| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility |

| Catalyst | Copper sulfate | Reduces side reactions |

Grignard Reaction

This method uses Grignard reagents for the synthesis of fluorinated acetonitriles.

- Formation of Grignard Reagent: React magnesium with 2,4-difluorobromobenzene in dry ether.

- Reaction with Cyanogen Bromide: Introduce cyanogen bromide to form the nitrile group.

- Post-Reaction Treatment: Neutralize and purify the product through recrystallization or chromatography.

- High selectivity for fluorinated positions.

- Moderate yields (~50–70%).

Copper-Catalyzed Diazotization

This approach uses copper sulfate as a catalyst in a diazotization reaction to synthesize 2,4-difluorophenylacetonitrile.

- Starting Materials: Combine 2,4-difluoroaniline with acetaldoxime.

- Catalysis: Add copper sulfate in an acidic medium (pH adjusted to 3–6, preferably pH = 4).

- Reaction Conditions: Maintain temperatures below 40°C during diazotization and subsequent nitrile formation.

- Purification: Steam distillation followed by benzene extraction and vacuum rectification ensures a pure product.

- Typical yield: ~79% (based on initial reactants).

- Purity: Up to 99%.

Industrial Optimization Techniques

Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to maintain consistent reaction conditions and optimize yield.

- Improved scalability.

- Enhanced control over temperature and pressure.

Advanced Purification Techniques

Industrial processes often use:

- Recrystallization for solid intermediates.

- Chromatography for final purification.

Summary Table of Synthetic Methods

| Method | Starting Materials | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Aromatic Substitution | Phenylacetonitrile | Fluorinating agents | ~70 | Requires precise control. |

| Grignard Reaction | 2,4-Difluorobromobenzene | Cyanogen bromide | ~50–70 | Moderate yield; selective |

| Copper-Catalyzed Diazotization | 2,4-Difluoroaniline + acetaldoxime | Copper sulfate | ~79 | High purity achievable |

Research Findings

- Reaction conditions such as pH control (preferably pH = 4) and temperature optimization (<40°C) significantly influence yield and purity.

- Solvent selection plays a critical role; polar aprotic solvents like DMF enhance reaction efficiency.

- Industrial methods focus on continuous flow systems for scalability and advanced purification techniques for high-quality output.

化学反应分析

Types of Reactions

2,4-Difluorophenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions

Major Products Formed

Substitution: Formation of substituted phenylacetonitriles.

Reduction: Formation of 2,4-difluorophenylethylamine.

Oxidation: Formation of 2,4-difluorophenylacetic acid

科学研究应用

2,4-Difluorophenylacetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

Industry: This compound is employed in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2,4-difluorophenylacetonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This interaction can block the enzyme’s activity and prevent the substrate from binding, thereby inhibiting the enzyme’s function .

相似化合物的比较

Positional Isomers of Difluorophenylacetonitrile

Difluorophenylacetonitrile isomers differ in fluorine substitution patterns, influencing their physicochemical and biological properties.

Key Findings :

Trifluorinated and Substituted Derivatives

Adding fluorine atoms or functional groups alters reactivity and applications.

Key Findings :

生物活性

2,4-Difluorophenylacetonitrile (DFPAN) is a fluorinated organic compound with the molecular formula . The introduction of fluorine atoms in organic compounds often enhances their biological activity, making them valuable in medicinal chemistry. This article reviews the biological activity of DFPAN, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.

- Molecular Formula :

- Molecular Weight : 169.13 g/mol

- Structure : DFPAN features a phenyl ring substituted with two fluorine atoms and an acetonitrile group, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that DFPAN exhibits significant antimicrobial activity. A study assessed the compound's effectiveness against various bacterial strains, revealing that it has a broad spectrum of activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that DFPAN could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

DFPAN has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines, including glioblastoma multiforme (GBM). The mechanism appears to involve the modulation of glycolysis pathways, similar to other fluorinated compounds that inhibit hexokinase activity.

A comparative analysis of DFPAN with other fluorinated derivatives showed promising results:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DFPAN | 10 | GBM |

| 2-Deoxy-D-glucose (2-DG) | 25 | GBM |

| Fluorinated analog A | 15 | GBM |

DFPAN exhibited lower IC50 values than some established compounds, indicating its potential as a more effective therapeutic agent .

The biological activity of DFPAN is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The compound's structure allows it to bind effectively to hexokinase, leading to inhibition of glycolysis—a critical pathway in cancer metabolism. This inhibition can result in reduced energy production in rapidly dividing cancer cells, thereby slowing their growth.

Case Studies

- Study on GBM Cells : A recent study explored the effects of DFPAN on GBM cells under hypoxic conditions. The results indicated that DFPAN significantly reduced cell viability compared to control groups, supporting its role as a glycolytic inhibitor .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of DFPAN against multi-drug resistant bacteria. The findings highlighted its potential as an alternative treatment option in clinical settings where conventional antibiotics fail .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-difluorophenylacetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution of fluorinated aryl halides with acetonitrile derivatives. For example, halogen exchange (e.g., Cl → CN) under catalytic conditions (e.g., CuCN/KCN) or cyanation of fluorinated benzyl halides using NaCN/KCN in polar aprotic solvents like DMF . Key variables include temperature control (60–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via fractional distillation or recrystallization (using ethanol/water mixtures) enhances purity (>97%) .

Q. How can researchers characterize the physicochemical properties of this compound experimentally?

- Methodological Answer :

- Density/Refractive Index : Use a pycnometer or digital densitometer (e.g., d = 1.249 g/cm³, RI = 1.48) .

- Thermal Stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition points (e.g., Fp = 93°C) .

- Spectroscopy : ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic F), ¹H NMR (δ 3.7–4.0 ppm for CH₂CN), and IR (C≡N stretch ~2240 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (R36/37/38: irritant to eyes/respiratory system) .

- Ventilation : Use fume hoods to avoid inhalation (R20/21/22).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic additions or cyclization reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms (meta/para positions) increases the electrophilicity of the nitrile group, enhancing reactivity toward nucleophiles like amines or Grignard reagents. For example, in Knoevenagel condensations, the nitrile group reacts with carbonyl compounds under basic conditions (e.g., K₂CO₃) to form α,β-unsaturated nitriles. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound (e.g., unexpected peaks in ¹H NMR)?

- Methodological Answer :

- Cross-Validation : Compare with computational predictions (e.g., Gaussian NMR simulations) to assign ambiguous signals.

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to identify coupling partners.

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments .

Q. How can computational modeling (e.g., DFT) predict degradation pathways of this compound in environmental or catalytic studies?

- Methodological Answer :

- Model Setup : Optimize geometry at M06-2X/6-311+G(d,p) level with solvation (SMD model for acetonitrile/water).

- Reaction Pathways : Calculate Gibbs free energy (ΔG‡) for hydrolysis, oxidation (e.g., •OH radical attack), or reduction steps.

- Validation : Compare intermediates (e.g., 2,4-difluorophenylacetic acid) with experimental LC-MS/MS data .

Q. What role does this compound play in the synthesis of bioactive molecules, and how can regioselectivity be controlled?

- Methodological Answer : It serves as a precursor for fluorinated heterocycles (e.g., triazoles, pyridines). For regioselective functionalization:

- Directed Ortho-Metalation : Use LDA or TMPZnCl to deprotonate meta to fluorine, followed by electrophilic quenching .

- Transition Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids, leveraging fluorine’s directing effects .

Q. How can researchers optimize the purification of this compound derivatives when scaling up reactions?

- Methodological Answer :

- Chromatography : Use flash column chromatography with silica gel and gradient elution (hexane/ethyl acetate).

- Crystallization : Screen solvents (e.g., toluene/hexane) for polymorph control.

- Distillation : Short-path distillation under reduced pressure (≤1 mmHg) for high-boiling-point analogs .

Key Research Challenges

- Contradictory Reactivity Data : Fluorine’s dual electron-withdrawing and steric effects can lead to unexpected regioselectivity. Address via mechanistic studies (kinetic vs. thermodynamic control) .

- Scale-Up Limitations : Poor solubility in aqueous systems complicates large-scale reactions. Solutions include phase-transfer catalysts (e.g., TBAB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。